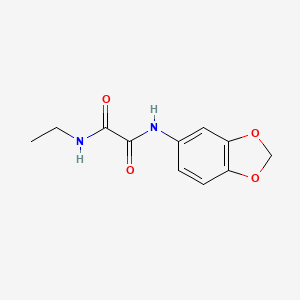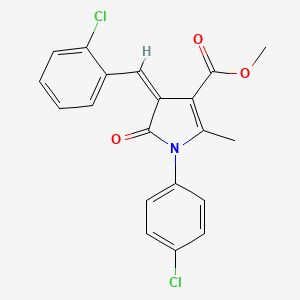![molecular formula C20H15N5O7 B4927892 N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4927892.png)
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide, also known as TNP-470, is a synthetic analog of fumagillin, a natural product isolated from the fungus Aspergillus fumigatus. TNP-470 is a potent inhibitor of angiogenesis, the process by which new blood vessels are formed from existing ones. Angiogenesis is a critical process in many physiological and pathological conditions, including wound healing, embryonic development, tumor growth, and metastasis. TNP-470 has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and other conditions related to angiogenesis.
Mecanismo De Acción
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide exerts its anti-angiogenic effects by inhibiting the activity of methionine aminopeptidase 2 (MetAP2), an enzyme that is essential for the synthesis of new proteins. MetAP2 cleaves the N-terminal methionine from newly synthesized proteins, allowing them to fold properly and become functional. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide binds to the active site of MetAP2 and blocks its activity, leading to the accumulation of unprocessed proteins and the activation of a stress response pathway that ultimately results in endothelial cell apoptosis.
Biochemical and Physiological Effects
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been shown to have several biochemical and physiological effects in addition to its anti-angiogenic activity. In vitro studies have demonstrated that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide also enhances the cytotoxicity of chemotherapy drugs such as paclitaxel and cisplatin. In vivo studies have shown that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits tumor growth and metastasis in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has several advantages as a research tool in the study of angiogenesis and cancer. It is a potent and selective inhibitor of angiogenesis, with minimal toxicity to normal cells. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide is also stable and easy to synthesize, making it readily available for laboratory use. However, N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has some limitations as well. It is relatively expensive compared to other angiogenesis inhibitors, and its mechanism of action is not fully understood. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide may also have off-target effects on other cellular processes, which could complicate its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide and its potential therapeutic applications. One area of interest is the development of more potent and selective MetAP2 inhibitors that could be used in combination with N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide to enhance its anti-angiogenic effects. Another area of research is the identification of biomarkers that could predict the response of tumors to N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide and other angiogenesis inhibitors. Finally, there is ongoing research on the use of N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide in combination with other therapies, such as immunotherapy and radiotherapy, to enhance their efficacy in cancer treatment.
Métodos De Síntesis
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide can be synthesized by several methods, including chemical synthesis, biosynthesis, and semi-synthesis. The most commonly used method is chemical synthesis, which involves the reaction of 3-methylbenzamide with 2,4,6-trinitrobenzenesulfonic acid in the presence of a catalyst such as sulfuric acid or acetic anhydride. The resulting product is then purified by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer, ocular diseases, and other conditions related to angiogenesis. In vitro and in vivo studies have shown that N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide inhibits endothelial cell proliferation, migration, and tube formation, which are essential steps in angiogenesis. N-(3-methylphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide also induces apoptosis (programmed cell death) in endothelial cells and inhibits the expression of angiogenic factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF).
Propiedades
IUPAC Name |
N-(3-methylphenyl)-4-(2,4,6-trinitroanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O7/c1-12-3-2-4-15(9-12)22-20(26)13-5-7-14(8-6-13)21-19-17(24(29)30)10-16(23(27)28)11-18(19)25(31)32/h2-11,21H,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVHRYVNCVZNST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-(2,4,6-trinitroanilino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-iodophenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4927810.png)
![methyl 4-{3-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4927818.png)

![5-[4-(dimethylamino)benzylidene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4927823.png)
![2-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B4927833.png)


![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4927855.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B4927866.png)
![4-(2-methoxyethyl)-9-(4-methoxyphenyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4927881.png)
![N-(tert-butyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4927886.png)
![4-benzyl-3-[(4-bromobenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4927897.png)

![methyl 4-(3,4-diethoxy-5-iodophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927914.png)